Cas no 1806496-05-8 (4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid)

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid structure
1806496-05-8 structure
商品名:4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid
CAS番号:1806496-05-8
MF:C11H10BrNO6
メガワット:332.104202747345
CID:4939917

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 化学的及び物理的性質

名前と識別子

    • 4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid
    • インチ: 1S/C11H10BrNO6/c1-5(14)9(12)7-3-2-6(10(15)11(16)17)4-8(7)13(18)19/h2-4,9-10,15H,1H3,(H,16,17)
    • InChIKey: VVLXKIZOMLZBEK-UHFFFAOYSA-N
    • ほほえんだ: BrC(C(C)=O)C1C=CC(C(C(=O)O)O)=CC=1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 330.96915 g/mol
  • どういたいしつりょう: 330.96915 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 332.10
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 120

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015027093-1g
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid
1806496-05-8 97%
1g
1,549.60 USD 2021-06-17
Alichem
A015027093-250mg
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid
1806496-05-8 97%
250mg
504.00 USD 2021-06-17
Alichem
A015027093-500mg
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid
1806496-05-8 97%
500mg
782.40 USD 2021-06-17

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 関連文献

4-(1-Bromo-2-oxopropyl)-3-nitromandelic acidに関する追加情報

4-(1-Bromo-2-oxopropyl)-3-nitromandelic Acid: A Comprehensive Overview

The compound 4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid (CAS No. 1806496-05-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a mandelic acid backbone. The combination of these functional groups makes it a versatile building block for advanced chemical synthesis and drug development.

Recent studies have highlighted the importance of mandelic acid derivatives in the development of novel pharmaceutical agents. The presence of the nitro group in this compound adds electron-withdrawing properties, which can enhance the reactivity of the molecule in various chemical reactions. Additionally, the bromo group serves as an excellent leaving group, making it ideal for substitution reactions that are crucial in organic synthesis.

One of the most promising applications of 4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid lies in its potential use as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be effectively utilized in the construction of complex molecular frameworks, particularly in the development of anti-inflammatory and anticancer agents. The mandelic acid backbone provides a rigid structure that can be further modified to enhance bioavailability and target specificity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient production of this compound, making it more accessible for large-scale applications. The use of green chemistry principles in its synthesis has also been explored, reducing environmental impact while maintaining product quality.

In terms of physical properties, 4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid exhibits a melting point of approximately 210°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, studies have shown that this compound has low toxicity levels when handled under standard laboratory conditions. However, proper handling protocols should still be followed to ensure safety and compliance with regulatory standards. The biodegradability of this compound has also been assessed, with results indicating moderate rates under aerobic conditions.

The integration of computational chemistry tools has significantly enhanced our understanding of the electronic properties and reactivity patterns of this compound. Advanced molecular modeling techniques have been employed to predict its interaction with biological targets, providing valuable insights for drug design applications.

In conclusion, 4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid represents a valuable addition to the arsenal of chemical intermediates used in modern drug discovery and materials science. Its unique structure, combined with its versatile reactivity and favorable physical properties, positions it as a key player in advancing cutting-edge research across multiple disciplines.

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